5-(6-((3-Fluorobenzyl)thio)pyridazin-3-yl)-4-methyl-2-(pyridin-3-yl)thiazole
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Overview
Description
5-(6-((3-Fluorobenzyl)thio)pyridazin-3-yl)-4-methyl-2-(pyridin-3-yl)thiazole is a complex organic compound that features a thiazole ring fused with pyridazine and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-((3-Fluorobenzyl)thio)pyridazin-3-yl)-4-methyl-2-(pyridin-3-yl)thiazole typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Pyridazine Ring Formation: The pyridazine ring can be constructed through the cyclization of hydrazine derivatives with appropriate dicarbonyl compounds.
Coupling Reactions: The final step involves coupling the thiazole and pyridazine rings with the pyridine moiety. This can be achieved through palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors for precise control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols, depending on the functional groups reduced.
Substitution: Various substituted derivatives depending on the specific reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
Biologically, the compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug development. Its interactions with biological macromolecules can be studied to understand its potential therapeutic effects.
Medicine
In medicine, derivatives of this compound could be investigated for their efficacy in treating diseases
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 5-(6-((3-Fluorobenzyl)thio)pyridazin-3-yl)-4-methyl-2-(pyridin-3-yl)thiazole would depend on its specific biological target. Generally, it may interact with enzymes or receptors, inhibiting or modulating their activity. The fluorobenzyl group could enhance binding affinity through hydrophobic interactions, while the thiazole and pyridazine rings may participate in hydrogen bonding or π-π stacking interactions.
Comparison with Similar Compounds
Similar Compounds
5-(6-(Benzylthio)pyridazin-3-yl)-4-methyl-2-(pyridin-3-yl)thiazole: Similar structure but lacks the fluorine atom, which may affect its biological activity.
5-(6-(Methylthio)pyridazin-3-yl)-4-methyl-2-(pyridin-3-yl)thiazole: Contains a methylthio group instead of a benzylthio group, potentially altering its chemical reactivity and biological properties.
5-(6-(Phenylthio)pyridazin-3-yl)-4-methyl-2-(pyridin-3-yl)thiazole: Features a phenylthio group, which may influence its interaction with biological targets differently compared to the fluorobenzyl group.
Uniqueness
The presence of the fluorobenzyl group in 5-(6-((3-Fluorobenzyl)thio)pyridazin-3-yl)-4-methyl-2-(pyridin-3-yl)thiazole is a key differentiator. Fluorine atoms can significantly impact the pharmacokinetics and pharmacodynamics of a compound, often enhancing its metabolic stability and binding affinity to biological targets.
Properties
IUPAC Name |
5-[6-[(3-fluorophenyl)methylsulfanyl]pyridazin-3-yl]-4-methyl-2-pyridin-3-yl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4S2/c1-13-19(27-20(23-13)15-5-3-9-22-11-15)17-7-8-18(25-24-17)26-12-14-4-2-6-16(21)10-14/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWEHPQKLQFNTAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CN=CC=C2)C3=NN=C(C=C3)SCC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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